molecular formula C16H17ClFN3O3S B2639568 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2034359-70-9

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No. B2639568
CAS RN: 2034359-70-9
M. Wt: 385.84
InChI Key: PLYJPIVNQJKLHR-UHFFFAOYSA-N
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Description

The compound “2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine” is a part of a class of compounds that are androgen receptor degraders . These compounds are useful for the treatment of cancer and other diseases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the formation and reactions of derivatives of simple pyrimidinesulphonic acids, including the reactivity of pyrimidine-2-sulphonyl fluoride and its derivatives under various conditions. These studies have led to the synthesis of sulphonamides, sulfonohydrazides, and other related compounds, providing a foundation for the development of novel chemical entities with potential application in various fields (Brown & Hoskins, 1972).

Crystallographic Studies

  • The crystal structures of pyrimidine and aminopyrimidine derivatives, including those similar to the compound , have been examined to understand their hydrogen-bonded ring motifs and the implications for molecular recognition processes. Such studies are crucial for drug design, allowing for the targeted action of pharmaceuticals containing pyrimidine functionality (Balasubramani, Muthiah, & Lynch, 2007).

Application in Polymer Science

  • Novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, highlighting the potential of incorporating pyrimidine-like structures into polymers for advanced materials. These polymers exhibit desirable properties such as high thermal stability, good solubility in organic solvents, and low dielectric constants, making them suitable for electronic applications (Liu et al., 2013).

Medicinal Chemistry Applications

  • The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists demonstrates the therapeutic potential of compounds structurally related to "2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine". Such compounds have shown efficacy in pharmacodynamic models, indicating their potential for treating diseases through modulation of specific molecular targets (Duan et al., 2019).

Mechanism of Action

The compound is an androgen receptor degrader . Androgen receptors are proteins that bind to androgens, which are hormones. By degrading these receptors, the compound can potentially interfere with the function of androgens, which play a role in the growth of certain types of cancer cells.

Future Directions

Given that this compound is an androgen receptor degrader and has potential applications in the treatment of cancer and other diseases , future research could focus on exploring its efficacy and safety in preclinical and clinical studies. Additionally, studies could also investigate its mechanism of action in more detail to better understand how it interacts with androgen receptors and how this interaction contributes to its therapeutic effects.

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c1-10-7-11(2)20-16(19-10)24-12-5-6-21(9-12)25(22,23)13-3-4-15(18)14(17)8-13/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYJPIVNQJKLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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